

# Application of N,N-Diethylaniline as a Catalyst in Polymerization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Triethylaniline

Cat. No.: B8750266

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## Introduction

N,N-Diethylaniline (DEA), a tertiary aromatic amine, serves as a potent accelerator in free-radical polymerization. It is most commonly employed in the ambient temperature curing of unsaturated polyester (UP) and vinyl ester (VE) resins, typically in conjunction with a peroxide initiator such as benzoyl peroxide (BPO). In these systems, DEA facilitates the decomposition of the peroxide at room temperature, thereby generating the free radicals necessary to initiate the polymerization chain reaction. This note details the applications, mechanisms, and protocols for utilizing N,N-diethylaniline as a polymerization catalyst, with a focus on resin curing and its potential role in dental composites.

## Principle of Catalysis

In the context of free-radical polymerization, N,N-diethylaniline is not a catalyst in the strictest sense but rather an accelerator or co-promoter. Its primary function is to induce the decomposition of a peroxide initiator at temperatures where the initiator would otherwise be stable. The mechanism involves a redox reaction between the tertiary amine (DEA) and the peroxide (e.g., BPO). The nitrogen atom of DEA donates an electron to the peroxide, leading to the cleavage of the weak oxygen-oxygen bond and the formation of a benzoyloxy radical and a cation-radical of the amine. The benzoyloxy radical can then initiate the polymerization of the monomer (e.g., styrene in a polyester resin).

## Applications

### Curing of Unsaturated Polyester and Vinyl Ester Resins

The most widespread application of N,N-diethylaniline in polymerization is as an accelerator for the room temperature curing of unsaturated polyester and vinyl ester resins. These resins are commonly used in the production of composites, coatings, and adhesives. The curing process transforms the liquid resin into a solid, cross-linked thermoset. The combination of DEA with benzoyl peroxide provides a robust curing system that is also effective at low temperatures.[1] [2] By adjusting the concentration of DEA, the gel time and curing speed can be controlled to suit the specific application requirements.[1] N,N-diethylaniline is considered a low-reactive amine accelerator that provides a moderate gel time.[1]

### Dental Resins and Composites

In the field of dental materials, tertiary amines are crucial components of the initiator system for the photopolymerization of methacrylate-based resins.[3] While N,N-dimethylaniline (DMA) and its derivatives are more commonly cited, the fundamental principle of action is similar for other tertiary amines like DEA. In these systems, a photoinitiator, such as camphorquinone (CQ), absorbs light from a dental curing unit and enters an excited state. The excited photoinitiator then interacts with the tertiary amine co-initiator, which acts as an electron donor to generate free radicals that initiate the polymerization of the methacrylate monomers.[3]

## Data Presentation

The following tables summarize the effect of N,N-diethylaniline concentration on the curing characteristics of vinyl ester resins at various temperatures.

Table 1: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of  $15 \pm 5$  minutes.[4]

Curing Temperature (°C)	MEKP (phr)*	Cobalt (12%) (phr)	2,4-Pentanedione (phr)	N,N-Diethylaniline (phr)
15	1.5	0.15	-	0.6
20	1.5	0.15	-	-
25	1.0	0.10	-	-
30	1.0	0.025	-	-
35	1.0	0.025	0.01	-

Table 2: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of 30 ± 10 minutes.[\[4\]](#)

Curing Temperature (°C)	MEKP (phr)*	Cobalt (12%) (phr)	2,4-Pentanedione (phr)	N,N-Diethylaniline (phr)
15	1.5	0.10	-	-
20	1.0	0.05	-	-
25	1.0	0.025	-	-
30	1.0	0.025	0.015	-
35	1.0	0.025	0.03	-

Table 3: Typical Formulations for Curing Vinyl Ester Resin (VER) at Different Temperatures to Achieve a Gel Time of 60 ± 15 minutes.[\[4\]](#)

Curing Temperature (°C)	MEKP (phr)*	Cobalt (12%) (phr)	2,4-Pentanedione (phr)	N,N-Diethylaniline (phr)
15	1.5	0.025	-	-
20	1.0	0.05	0.02	-
25	1.0	0.025	0.015	-
30	1.0	0.025	0.035	-
35	1.0	0.025	0.06	-

\*phr = parts per hundred parts of resin

## Experimental Protocols

### Protocol 1: Ambient Temperature Curing of Unsaturated Polyester Resin

Objective: To prepare a cured unsaturated polyester resin sample using a benzoyl peroxide/N,N-diethylaniline initiator system.

Materials:

- Unsaturated polyester resin (containing styrene monomer)
- Benzoyl peroxide (BPO), 50% paste in a plasticizer
- N,N-Diethylaniline (DEA), 10% solution in a suitable solvent (e.g., TXIB)[5]
- Glass beaker or similar container
- Stirring rod
- Mold for casting the sample
- Thermocouple (for measuring exotherm)

#### Procedure:

- Weigh 100 g of the unsaturated polyester resin into a glass beaker.
- Add the desired amount of N,N-diethylaniline solution to the resin. For example, for a 0.2% concentration of active DEA, add 2 g of the 10% solution.
- Thoroughly mix the DEA into the resin using the stirring rod until a homogeneous mixture is obtained.
- Add the desired amount of benzoyl peroxide paste to the resin mixture. For example, for a 1% concentration of active BPO, add 2 g of the 50% paste.
- Caution: Never mix N,N-diethylaniline and benzoyl peroxide directly together as this can lead to a violent exothermic reaction.[5]
- Immediately and thoroughly mix the BPO into the resin/DEA mixture for approximately 1-2 minutes.
- If measuring the exotherm, insert a thermocouple into the center of the resin mixture.
- Pour the reacting mixture into the desired mold.
- Record the time from the addition of BPO until the resin transitions from a liquid to a gel-like state (gel time).
- Monitor the temperature of the curing resin until it reaches its peak exotherm and then begins to cool.
- Allow the sample to cure at ambient temperature for 24 hours before demolding and conducting any post-curing or mechanical testing.

## Protocol 2: Photopolymerization of a Model Dental Resin

Objective: To prepare a photopolymerized methacrylate-based resin sample using a camphorquinone/N,N-diethylaniline photoinitiator system.

#### Materials:

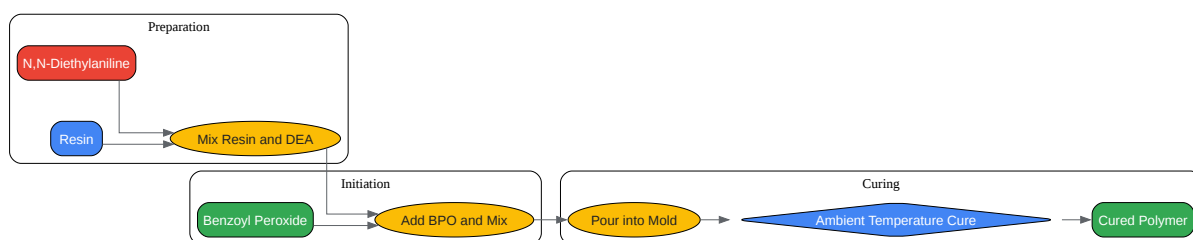
- Bisphenol A-glycidyl methacrylate (Bis-GMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- Camphorquinone (CQ)
- N,N-Diethylaniline (DEA)
- Light-proof mixing vessel
- Magnetic stirrer
- Mold for sample preparation (e.g., 2 mm thick)
- Mylar strips
- Dental curing light (LED, wavelength ~470 nm)

#### Procedure:

- In a light-proof vessel, prepare the resin matrix by mixing 70 wt% Bis-GMA and 30 wt% TEGDMA.
- To the resin matrix, add 0.5 wt% camphorquinone and 0.5 wt% N,N-diethylaniline.
- Mix the components thoroughly in the dark using a magnetic stirrer until a homogeneous, light-yellow solution is obtained.
- Place the uncured resin mixture into the mold.
- Cover the top and bottom surfaces of the mold with Mylar strips to prevent oxygen inhibition during polymerization.
- Place the tip of the dental curing light directly on the Mylar strip.
- Irradiate the sample for 40 seconds. If the sample is thicker than 2 mm, irradiate in increments.
- After curing, remove the polymer sample from the mold.

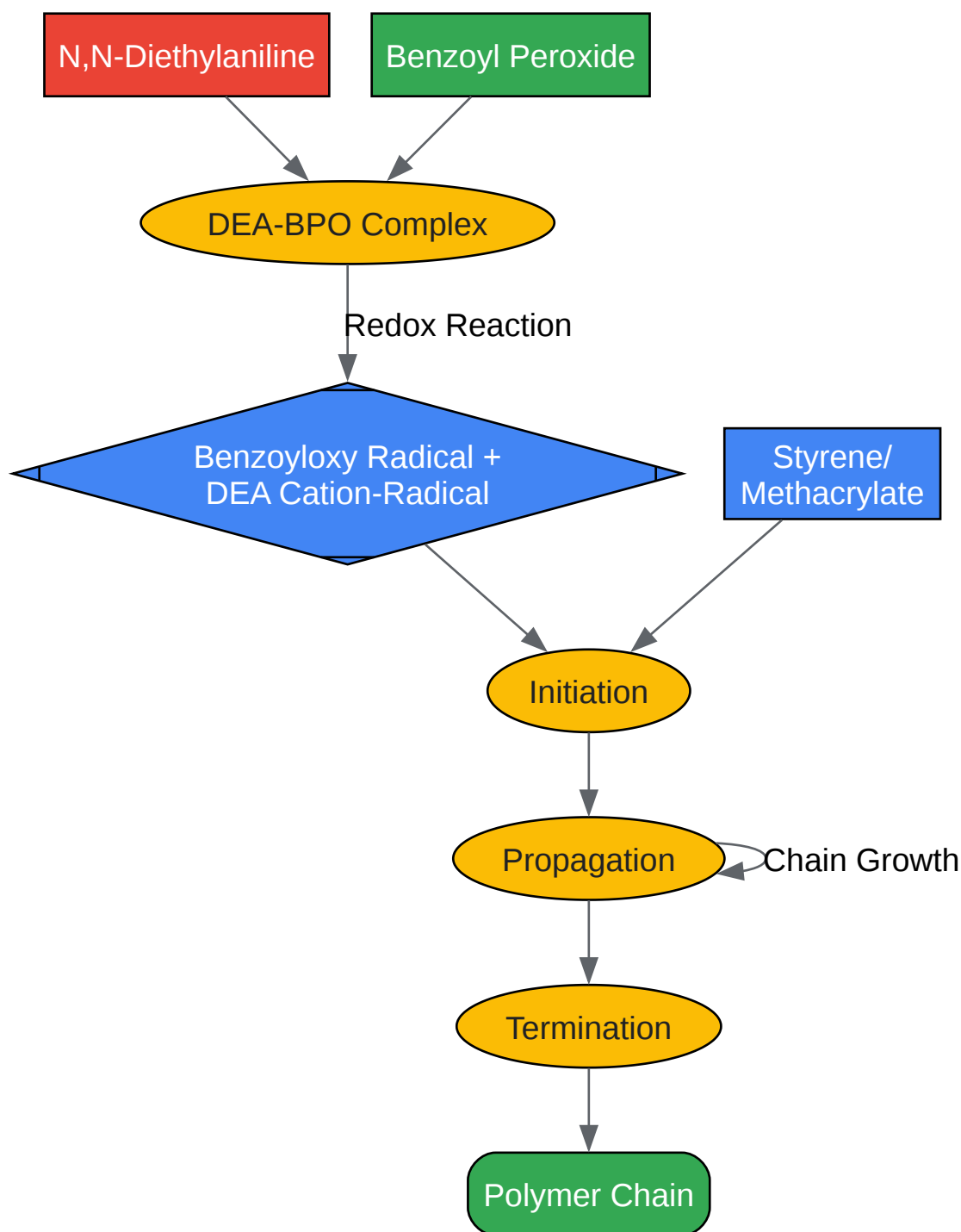
- Store the sample under desired conditions (e.g., at 37°C) for 24 hours before further analysis, such as determining the degree of conversion or mechanical properties.

## Visualizations



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Caption: Workflow for the ambient temperature curing of polyester resin.



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Caption: Mechanism of DEA-accelerated free-radical polymerization.



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## References

- 1. neochemical.ru [neochemical.ru]
- 2. ias.ac.in [ias.ac.in]
- 3. Photoinitiated polymerization of a dental formulation, part 2: kinetic studies | Semantic Scholar [semanticscholar.org]
- 4. users.encs.concordia.ca [users.encs.concordia.ca]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of N,N-Diethylaniline as a Catalyst in Polymerization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750266#triethylaniline-as-a-catalyst-in-polymerization]

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